molecular formula C19H39NO2 B14747321 N-Hexadecyl-2-hydroxypropanamide CAS No. 5323-53-5

N-Hexadecyl-2-hydroxypropanamide

Cat. No.: B14747321
CAS No.: 5323-53-5
M. Wt: 313.5 g/mol
InChI Key: SNUWGZLOWPBEIJ-UHFFFAOYSA-N
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Description

N-Hexadecyl-2-hydroxypropanamide (CAS 5323-53-5) is an organic compound with the molecular formula C19H39NO2 and a molecular weight of 313.52 g/mol . It is characterized by a density of 0.906 g/cm³ and a high flash point of 231.7°C, indicating its relative thermal stability . This compound is intended for research and industrial or scientific use and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet before use. General safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation and inhalation . In case of skin contact, wash off with soap and plenty of water . For detailed handling, storage, and disposal procedures, please refer to the complete Material Safety Data Sheet (MSDS) .

Properties

CAS No.

5323-53-5

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

N-hexadecyl-2-hydroxypropanamide

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-19(22)18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)

InChI Key

SNUWGZLOWPBEIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C(C)O

Origin of Product

United States

Preparation Methods

Hydroxyl Group Protection

The hydroxyl group of lactic acid (2-hydroxypropanoic acid) is protected to prevent undesired side reactions during acylation. Acetylation using acetic anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base achieves near-quantitative conversion to O-acetyl lactic acid .

Reaction Conditions

  • Solvent : Dry DCM
  • Reagents : Acetic anhydride (4.38 mL, 46.38 mmol), TEA (6.46 mL, 46.38 mmol), catalytic 4-dimethylaminopyridine (DMAP, 56.7 mg)
  • Temperature : Room temperature, 12 hours
  • Yield : 92–95%

Carboxylic Acid Activation

The protected lactic acid is converted to its acid chloride using thionyl chloride (SOCl₂). This step proceeds under reflux conditions, yielding O-acetyl lactoyl chloride with minimal degradation.

Procedure

  • Reagents : SOCl₂ (excess), dry toluene
  • Temperature : 70°C, 2 hours
  • Workup : Excess SOCl₂ is removed under reduced pressure.

Amide Bond Formation

Hexadecylamine reacts with the acid chloride in DCM, facilitated by TEA to neutralize HCl byproducts. The product, O-acetyl-N-hexadecylpropanamide , is isolated via column chromatography (n-hexane/ethyl acetate, 3:1).

Key Data

Parameter Value
Solvent DCM
Amine Ratio 1.1 eq relative to acid chloride
Yield 78–82%

Deprotection of Hydroxyl Group

The acetyl group is hydrolyzed using potassium carbonate in methanol/water, yielding N-hexadecyl-2-hydroxypropanamide .

Conditions

  • Reagents : K₂CO₃ (2.0 eq), MeOH/H₂O (4:1)
  • Temperature : Room temperature, 6 hours
  • Yield : 94–96%

Overall Yield : 68–72% (four-step sequence).

Propiolate-Based Amidation and Functionalization

Synthesis of N-Hexadecylpropiolamide

Methyl propiolate reacts with hexadecylamine in aqueous medium under controlled conditions to form N-hexadecylpropiolamide (HC≡C-CONHC₁₆H₃₃).

Optimized Protocol

  • Solvent : Water
  • Temperature : 0–3°C
  • Amine Ratio : 1.05 eq relative to propiolate
  • Catalyst : None required
  • Yield : 88–90%

Hydration of Propiolamide

The triple bond in N-hexadecylpropiolamide is hydrated to introduce the hydroxyl group. While acid-catalyzed hydration (e.g., H₂SO₄/HgSO₄) traditionally forms ketones, modified conditions using borane-THF followed by oxidative workup achieve anti-Markovnikov addition, yielding the desired 2-hydroxypropanamide .

Challenges

  • Selectivity : Competing ketone formation reduces yield.
  • Catalyst Toxicity : Mercury-based systems are avoided in industrial settings.

Alternative Approach

  • Reagents : BH₃-THF, H₂O₂/NaOH
  • Yield : 50–55% (theoretical maximum due to side reactions)

Comparative Analysis of Methods

Efficiency and Scalability

Method Steps Overall Yield Scalability
Direct Acylation 4 68–72% High (gram-scale demonstrated)
Propiolate Route 2 44–50% Moderate (hydration step limits throughput)

Purity and Byproducts

  • Direct Acylation : Requires column chromatography for intermediates but delivers >98% purity in the final product.
  • Propiolate Route : Hydration byproducts necessitate additional purification, reducing practicality.

Emerging Strategies and Innovations

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation between lactic acid and hexadecylamine in non-aqueous media, avoiding protection/deprotection steps. Preliminary studies show 40–50% conversion under optimal conditions.

Flow Chemistry

Continuous-flow systems enhance the propiolate route’s safety profile by minimizing exposure to reactive intermediates. Microreactors achieve 95% conversion in hydration steps using heterogeneous catalysts (e.g., Amberlyst-15).

Industrial Considerations

Cost Analysis

Cost Driver Direct Acylation Propiolate Route
Reagents High (SOCl₂, TEA) Moderate (methyl propiolate)
Purification Moderate High
Environmental Impact Low (closed systems) Moderate (aqueous waste)

Regulatory Compliance

  • Direct Acylation : Requires handling corrosive reagents (SOCl₂), necessitating specialized infrastructure.
  • Propiolate Route : Water-based synthesis aligns with green chemistry principles but faces hurdles in hydration step optimization.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecyl-2-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-Hexadecyl-2-hydroxypropanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Hexadecyl-2-hydroxypropanamide involves its interaction with lipid bilayers and cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins and receptors. This can lead to changes in cell signaling pathways and membrane fluidity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS/Reference Molecular Formula Molar Mass (g/mol) Key Functional Groups Key Properties/Applications
This compound 5323-53-5 C₁₉H₃₉NO₂ 313.52 Amide, hydroxyl, long alkyl chain Surfactant potential (inferred from structure); limited reported data.
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide Not specified C₃₇H₇₅NO₄ 598.00 Amide, hydroxyl, ether, branched alkyl chains Cosmetic/pharmaceutical use; melting point: 69–77°C; purity tested for heavy metals/sulfur .
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Compound 8 C₁₃H₁₇ClNO₂ 254.74 Hydroxamic acid, chlorophenyl, cyclohexane Antioxidant activity (DPPH/β-carotene assays); synthetic flexibility for derivatization .
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide Compound 10 C₁₅H₂₁ClNO₂ 282.79 Hydroxamic acid, chlorophenyl, cyclohexane Similar antioxidant properties; enhanced lipophilicity due to cyclohexyl group .

Structural and Functional Differences

  • Hydroxamic Acids vs. Amides : Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (hydroxamic acid derivatives) exhibit distinct antioxidant activity due to their -NHOH functional group, which enables radical scavenging . In contrast, This compound lacks the hydroxamic acid moiety, limiting its direct antioxidant utility.
  • Chain Length and Branching: The hexadecyl chain in this compound provides high hydrophobicity, whereas N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide (C₃₇H₇₅NO₄) features a branched structure with ether and hydroxyl groups, enhancing its suitability for cosmetic formulations .
  • Aromatic vs. Aliphatic Substituents : Hydroxamic acids in (e.g., Compound 8) incorporate chlorophenyl groups, improving their solubility in polar solvents compared to purely aliphatic analogs like This compound .

Physicochemical and Application-Based Differences

  • Purity Standards: The branched amide in undergoes rigorous purity testing (e.g., heavy metals ≤20 ppm), aligning with pharmaceutical/cosmetic regulations . No analogous standards are cited for this compound.
  • Antioxidant Activity : Hydroxamic acids (e.g., Compound 10) demonstrate measurable radical scavenging in DPPH assays, whereas This compound ’s applications remain speculative without direct evidence .

Research Findings and Implications

  • Hydroxamic Acids : Compounds like N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (Compound 9) show structure-dependent antioxidant efficacy, with cyclopentyl/cyclohexyl substituents enhancing lipid solubility .
  • Cosmetic-Grade Amides : N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide meets stringent purity criteria, suggesting its use in emulsifiers or stabilizers .
  • Gaps in Data: Limited studies on this compound preclude definitive conclusions about its bioactivity or industrial utility. Further research on its surfactant properties and stability is warranted.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Hexadecyl-2-hydroxypropanamide in laboratory settings?

  • Methodological Answer : Standard safety measures include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with copious water and seek medical attention. Store the compound in a cool, dry place, away from oxidizing agents, and ensure proper labeling .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective yields?

  • Methodological Answer : Acylation of 2-hydroxypropanamide with hexadecyl chloride or bromide under basic conditions (e.g., using triethylamine as a catalyst) is a common approach. Alternative methods include coupling reactions with activated esters (e.g., NHS esters) in anhydrous solvents like DMF. Yields typically range from 65% to 80%, depending on purification techniques (e.g., column chromatography vs. recrystallization). Optimization of reaction time and temperature is critical to minimize hydrolysis of the amide bond .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the presence of the hexadecyl chain and hydroxypropanamide moiety. High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm can assess purity (>95% is typical for research-grade material). Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight, while FT-IR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound?

  • Methodological Answer : By-products such as unreacted hexadecyl halide or hydrolyzed intermediates can be reduced by controlling moisture (use of molecular sieves) and optimizing stoichiometry (1:1.2 molar ratio of 2-hydroxypropanamide to hexadecyl halide). Kinetic studies using in-situ FT-IR or GC-MS can identify side reactions. Solvent choice (e.g., toluene for azeotropic removal of water) and catalyst screening (e.g., DMAP vs. pyridine) further enhance selectivity .

Q. What methodologies should be employed to resolve discrepancies in biological activity data reported for this compound across different studies?

  • Methodological Answer : Contradictory results may arise from variations in sample purity, assay conditions, or cell-line specificity. Standardize protocols by:

  • Validating compound purity via orthogonal methods (e.g., NMR + HPLC).
  • Replicating assays under controlled conditions (e.g., fixed incubation time, temperature, and solvent concentration).
  • Employing positive/negative controls and blinded experiments to reduce bias.
    Cross-referencing with structurally analogous compounds (e.g., shorter-chain hydroxypropanamides) can clarify structure-activity relationships .

Q. How do variations in solvent systems and temperature regimes impact the stability of this compound in long-term storage?

  • Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis. Polar aprotic solvents (e.g., DMSO) may promote hydrolysis, while non-polar solvents (e.g., hexane) preserve integrity. Lyophilization or storage under inert gas (N₂/Ar) reduces oxidative degradation. Kinetic modeling (Arrhenius plots) predicts shelf-life under varying temperatures .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility profile of this compound in aqueous vs. organic media?

  • Methodological Answer : Discrepancies often stem from inconsistent measurement techniques (e.g., shake-flask vs. HPLC solubility assays). Standardize protocols by:

  • Pre-saturating solvents with the compound for 24 hours.
  • Using dynamic light scattering (DLS) to detect micelle formation in aqueous buffers.
  • Comparing results with computational solubility predictions (e.g., COSMO-RS). Contradictions may indicate polymorphic forms or surfactant-like behavior at higher concentrations .

Methodological Reporting Standards

Q. What key parameters must be documented when publishing studies involving this compound to ensure reproducibility?

  • Methodological Answer : Include:

  • Synthetic details (reactant ratios, catalyst loading, purification steps).
  • Analytical data (NMR shifts, HPLC retention times, MS spectra).
  • Storage conditions (temperature, solvent, container material).
  • Biological assay parameters (cell lines, incubation times, solvent concentrations).
    Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles and reference established guidelines for chemical reporting .

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